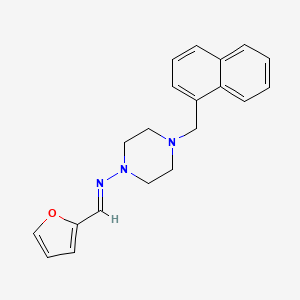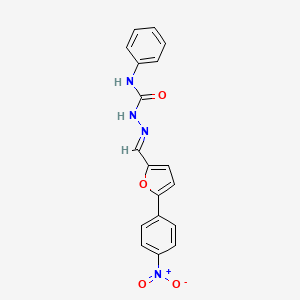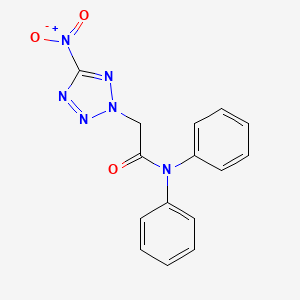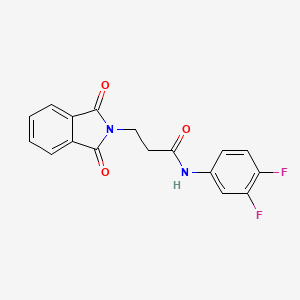![molecular formula C17H21ClN2O4S B5524423 4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)
4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine belongs to a class of compounds known for their complex molecular structures and potential for various applications. Similar compounds have been studied for their pharmacological properties and chemical characteristics.
Synthesis Analysis
- The synthesis of similar compounds often involves multiple steps, including reactions like amidation and the use of specific reagents such as chlorosulfonic acid and ammonia gas. For instance, Hayun et al. (2012) described the synthesis of a related compound using chlorosulfonic acid and amidation (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Molecular Structure Analysis
- Molecular structure characterization typically involves various spectroscopic techniques. In a study by Mamatha S.V et al. (2019), NMR, IR, and Mass spectral studies were employed for structural confirmation (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Chemical Reactions and Properties
- The reactivity of such compounds often involves interactions with other chemical entities. For example, Chumachenko et al. (2015) explored the reaction of a morpholino-1,3-oxazole-4-carbonitrile with hydrazine hydrate, leading to different reaction products depending on the substituents (Chumachenko, Shablykin, & Brovarets, 2015).
Physical Properties Analysis
- Physical properties such as solubility and crystallinity are crucial for understanding these compounds. The solubility in various solvents and crystalline nature can be studied using methods like X-ray diffraction, as demonstrated by Mamatha S.V et al. (2019) (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Chemical Properties Analysis
- Chemical properties include reactivity with other compounds, stability, and potential biological activities. Studies like those conducted by D. N. Rao et al. (2014) can provide insights into these aspects through characterization and pharmacological studies (Rao, Prasad, Spoorthy, Rao, & Ravindranath, 2014).
Aplicaciones Científicas De Investigación
Catalytic Reactivity and Synthesis
Research on oxorhenium(V) complexes with phenolate-oxazoline ligands has shown significant influence on the O-atom-transfer reactivity, highlighting the role of isomeric forms in catalytic activities. This study provides insights into the synthetic and catalytic applications of oxazoline derivatives in the context of metal complex catalysis, which may relate to the synthesis and reactivity of the specified compound (J. Schachner et al., 2014).
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of compounds containing morpholine and sulfonyl groups against multidrug-resistant strains, indicating potential applications in combating antibiotic resistance. This suggests that derivatives like the specified compound could have applications in developing new antimicrobial agents (M. A. Oliveira et al., 2015).
Pharmacological Studies
Synthesis and pharmacological studies of sulfur-containing 1,2,4-triazole derivatives, including those with morpholine groups, have shown good antibacterial and antifungal activities. These findings indicate potential pharmacological applications of related compounds in drug discovery and development (D. N. Rao et al., 2014).
Acaricidal and Insecticidal Activity
A series of oxazolines containing sulfone/sulfoxide groups have been designed and tested for their acaricidal and insecticidal activities, demonstrating the utility of such compounds in the development of environmentally friendly pesticides (Xiuling Yu et al., 2016).
Synthesis and Characterization
Studies on the synthesis and characterization of new heterocyclic compounds, including those involving morpholine and oxazoline structures, have shown their potential in creating materials with unique properties, suggesting applications in materials science and engineering (S. Mallakpour et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-(2-methylpropyl)-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-12(2)11-15-19-16(17(24-15)20-7-9-23-10-8-20)25(21,22)14-5-3-13(18)4-6-14/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAINPQPZTTYFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)
![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)
![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)




![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)
![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)
![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)
![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)